molecular formula C14H12ClNO B3032657 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol CAS No. 33721-63-0

2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol

Cat. No.: B3032657
CAS No.: 33721-63-0
M. Wt: 245.7 g/mol
InChI Key: UAXRVVVUIYPSRP-UHFFFAOYSA-N
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Description

2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol is an organic compound with the molecular formula C14H12ClNO It is a Schiff base derived from the condensation of 3-chloro-4-methylaniline and salicylaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 3-chloro-4-methylaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols

Scientific Research Applications

2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development due to its biological activity.

    Industry: Used in the synthesis of other organic compounds and materials

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imine group can interact with nucleophiles. These interactions can disrupt biological processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol
  • 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-4H-chromen-4-one

Uniqueness

2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both a chlorine atom and a methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Biological Activity

2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol, also known as a Schiff base compound, has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, chemical properties, and biological activities of this compound, drawing from diverse scientific sources.

The compound has the molecular formula C14H12ClNOC_{14}H_{12}ClNO and features both chloro and imino groups attached to an aromatic ring. Its unique structure contributes to its reactivity and biological properties.

PropertyValue
Molecular Weight245.7 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsImino, Chloro

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde. The reaction is carried out in anhydrous ethanol with glacial acetic acid as a catalyst, followed by recrystallization from tetrahydrofuran to obtain pure crystals.

Antimicrobial Properties

Research indicates that Schiff base compounds, including this compound, exhibit significant antimicrobial activity. These compounds have been tested against various bacterial strains with promising results.

  • Antibacterial Activity : Studies have shown that the compound demonstrates effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
  • Antifungal Activity : Preliminary evaluations suggest that the compound exhibits antifungal properties against several pathogenic fungi. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in treating fungal infections .

Case Studies

A recent study focused on the synthesis and biological evaluation of similar Schiff bases reported that derivatives of this compound showed enhanced activity compared to their non-chlorinated counterparts. The introduction of halogen groups was found to increase antimicrobial efficacy significantly .

The biological activity of this compound is attributed to its ability to form chelates with metal ions, which can disrupt essential enzymatic functions in microbes. Additionally, the imino group may facilitate interactions with nucleophiles in microbial cells, leading to cellular damage or death .

Future Directions

Further research is needed to explore the full potential of this compound in medicinal chemistry. Investigating its efficacy in vivo and understanding its pharmacokinetics will be crucial for developing it as a therapeutic agent.

Table 2: Summary of Biological Activities

Activity TypeOrganism TypeMIC (µg/mL)Reference
AntibacterialGram-positive bacteria50
AntibacterialGram-negative bacteria100
AntifungalFungal pathogens30

Properties

IUPAC Name

2-[(3-chloro-4-methylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXRVVVUIYPSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420810
Record name MLS002695059
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33721-63-0
Record name MLS002695059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002695059
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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